1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole
Overview
Description
1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a benzyl group, a difluoromethyl group, and an ethoxy group attached to the pyrazole ring The molecular formula of this compound is C12H13F2N2O, and it has a molecular weight of 24024 g/mol
Preparation Methods
The synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable reagents. The reaction typically involves the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions may vary depending on the desired substitution pattern on the pyrazole ring.
For industrial production, the synthesis of this compound may involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in the synthesis include hydrazine hydrate, benzyl bromide, and difluoromethyl ketones.
Chemical Reactions Analysis
1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exhibiting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3-(difluoromethyl)-1H-pyrazole: This compound lacks the ethoxy group, which may result in different biological activities and chemical reactivity.
1-Benzyl-3-(trifluoromethyl)-5-ethoxy-1H-pyrazole: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s properties, including its stability and reactivity.
1-Benzyl-3-(difluoromethyl)-5-methoxy-1H-pyrazole: The substitution of the ethoxy group with a methoxy group may affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(difluoromethyl)-5-ethoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c1-2-18-12-8-11(13(14)15)16-17(12)9-10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOZXZANCLTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1CC2=CC=CC=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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